4H-Benzo[d][1,3]oxazin-4-one
Overview
Description
4H-Benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological properties and have been widely explored for their applications in pharmaceuticals and agricultural chemicals. The core structure of this compound is characterized by a fused benzene and oxazine ring, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-Benzo[d][1,3]oxazin-4-one can be synthesized through various methods. One common approach involves the reaction of anthranilic acid derivatives with acyl chlorides. The process typically includes the formation of an N-acylated intermediate, followed by cyclization to form the benzoxazinone ring. Cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine are often used .
Industrial Production Methods: In industrial settings, the synthesis of this compound derivatives can be achieved using one-pot methods under mild conditions. For example, the iminium cation from a mixture of cyanuric chloride and dimethylformamide can be used as a cyclizing agent to produce high yields of 2-substituted derivatives .
Chemical Reactions Analysis
Types of Reactions: 4H-Benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazine ring.
Substitution: Nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazinones and quinazolinones, which have significant biological activities .
Scientific Research Applications
4H-Benzo[d][1,3]oxazin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Benzo[d][1,3]oxazin-4-one involves its ability to inhibit serine proteases. The compound forms slowly deacylating anthranoyl enzymes through the nucleophilic attack of the active site serine on the oxazine ring, leading to ring cleavage . This interaction disrupts the normal function of the enzyme, making it a potent inhibitor.
Comparison with Similar Compounds
4H-1,4-Benzoxazin-3-one: Another benzoxazinone derivative with herbicidal properties.
4H-1,3-Benzoxazin-4-one: Known for its inhibitory effects on acetyl coenzyme A carboxylases.
4H-3,1-Benzothiazin-4-one: A sulfur-containing analog with similar biological activities.
Uniqueness: 4H-Benzo[d][1,3]oxazin-4-one is unique due to its specific inhibitory action on serine proteases and its diverse applications in both pharmaceuticals and agriculture. Its ability to form stable enzyme-inhibitor complexes sets it apart from other benzoxazinone derivatives .
Properties
IUPAC Name |
3,1-benzoxazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-8-6-3-1-2-4-7(6)9-5-11-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDGJDBLYNJMFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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